molecular formula C11H12F3NO2 B1360240 iso-Propyl m-trifluoromethylcarbanilate CAS No. 370-56-9

iso-Propyl m-trifluoromethylcarbanilate

Cat. No.: B1360240
CAS No.: 370-56-9
M. Wt: 247.21 g/mol
InChI Key: BXBUGIFDTNEDNS-UHFFFAOYSA-N
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Description

It is a colorless liquid with a molecular formula of C10H12F3NO2 and a molecular weight of 233.2 g/mol.

Scientific Research Applications

iso-Propyl m-trifluoromethylcarbanilate has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to mosquito behavior and the development of mosquito attractants.

    Medicine: It is used in drug development and clinical trials to study the effects of mosquito attractants on the transmission of mosquito-borne diseases.

    Industry: The compound is used in the production of mosquito traps and other pest control products.

Safety and Hazards

When handling Isopropyl m-trifluoromethylcarbanilate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so .

Preparation Methods

iso-Propyl m-trifluoromethylcarbanilate can be synthesized from 3-Aminobenzotrifluoride and Isopropyl chloroformate . The reaction typically involves the following steps:

    Reaction of 3-Aminobenzotrifluoride with Isopropyl chloroformate: This step forms the desired carbanilate compound.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Chemical Reactions Analysis

iso-Propyl m-trifluoromethylcarbanilate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which iso-Propyl m-trifluoromethylcarbanilate exerts its effects involves its interaction with mosquito olfactory receptors. The compound mimics natural attractants, leading mosquitoes to the traps where they are captured. The molecular targets and pathways involved include the olfactory receptors and neural pathways responsible for mosquito behavior.

Comparison with Similar Compounds

iso-Propyl m-trifluoromethylcarbanilate can be compared with other similar compounds, such as Isopropyl N-(3-trifluoromethylphenyl)carbamate . While both compounds have similar structures and molecular weights, this compound is unique in its specific application as a mosquito attractant. Other similar compounds include various carbamates and trifluoromethyl derivatives used in different chemical and industrial applications.

Properties

IUPAC Name

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBUGIFDTNEDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190491
Record name Isopropyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-56-9
Record name Isopropyl m-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 370-56-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isopropyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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